molecular formula C10H12N4O B2808327 4-[2-(1H-1,2,4-triazol-1-yl)ethoxy]aniline CAS No. 314268-42-3

4-[2-(1H-1,2,4-triazol-1-yl)ethoxy]aniline

Cat. No.: B2808327
CAS No.: 314268-42-3
M. Wt: 204.233
InChI Key: BWHNOJMFXHRVEX-UHFFFAOYSA-N
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Description

4-[2-(1H-1,2,4-triazol-1-yl)ethoxy]aniline is a chemical compound that features a triazole ring, an aniline group, and an ethoxy linker

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(1H-1,2,4-triazol-1-yl)ethoxy]aniline typically involves the reaction of 4-chloroaniline with 2-(1H-1,2,4-triazol-1-yl)ethanol under basic conditions. The reaction proceeds via nucleophilic substitution, where the chlorine atom is replaced by the ethoxy group containing the triazole ring. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[2-(1H-1,2,4-triazol-1-yl)ethoxy]aniline can undergo several types of chemical reactions, including:

    Oxidation: The aniline group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazole derivatives.

    Substitution: The aniline group can participate in electrophilic aromatic substitution reactions, such as nitration or sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.

Major Products Formed

    Oxidation: Nitrosoaniline or nitroaniline derivatives.

    Reduction: Dihydrotriazole derivatives.

    Substitution: Nitroaniline or sulfonated aniline derivatives.

Scientific Research Applications

4-[2-(1H-1,2,4-triazol-1-yl)ethoxy]aniline has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    4-(1H-1,2,4-triazol-1-yl)aniline: Lacks the ethoxy linker but retains the triazole and aniline groups.

    2-(1H-1,2,4-triazol-1-yl)ethanol: Contains the triazole ring and ethoxy group but lacks the aniline moiety.

    1,2,4-Triazole derivatives: A broad class of compounds with various substitutions on the triazole ring.

Uniqueness

4-[2-(1H-1,2,4-triazol-1-yl)ethoxy]aniline is unique due to the presence of both the triazole ring and the aniline group connected by an ethoxy linker. This unique structure allows it to participate in a wide range of chemical reactions and makes it a versatile building block for the synthesis of various biologically active compounds .

Properties

IUPAC Name

4-[2-(1,2,4-triazol-1-yl)ethoxy]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O/c11-9-1-3-10(4-2-9)15-6-5-14-8-12-7-13-14/h1-4,7-8H,5-6,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWHNOJMFXHRVEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)OCCN2C=NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

2-(4-nitrophenoxy) ethanol (3.0 g) was dissolved in THF (60 ml), triethylamine (2.74 ml) and methanesulfonyl chloride (1.4 ml) were added to the mixture, and the mixture was stirred for 1 hour at room temperature. The reaction solution was added to water, and extracted with ethyl acetate. The organic layer was washed with saturated brine, and dried over magnesium sulfate. The solvent was removed under reduced pressure, and a solution (15 ml) of the obtained residue in DMF was added dropwise to a solution (30 ml) of 1,2,4-triazole (1.0 g) and potassium carbonate (3.4 g) in DMF. The mixture was stirred for 16 hours at 90° C., and cooled to room temperature. The reaction solution was added to water, and extracted with ethyl acetate. The organic layer was washed with saturated brine, and dried over magnesium sulfate. The solvent was removed under reduced pressure, and the obtained residue was purified by silica gel column chromatography to give 1-[2-(4-nitrophenoxy)ethyl]-1,2,4-triazole (1.7 g). To 1-[2-(4-nitrophenoxy)ethyl]-1,2,4-triazole (1.6 g) was added 85% ethanol solution (48 ml), calcium chloride (0.38 g) and reduced iron (1.91 g) were added to the mixture, and the mixture was heated to reflux for 3 hours. After cooling to room temperature, the mixture was filtered with Celite, and washed with ethyl acetate. The solvent was removed under reduced pressure, and the obtained residue was dissolved in ethyl acetate. The organic layer was washed with saturated brine, and dried over magnesium sulfate. The solvent was removed under reduced pressure, and the obtained residue was purified by silica gel column chromatography, to give 4-[2-(1,2,4-triazol-1-yl)ethoxy]aniline (0.92 g).
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
0.38 g
Type
reactant
Reaction Step One
[Compound]
Name
reduced iron
Quantity
1.91 g
Type
reactant
Reaction Step One
Quantity
48 mL
Type
solvent
Reaction Step One

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